Dibenzosuberenone

概要

説明

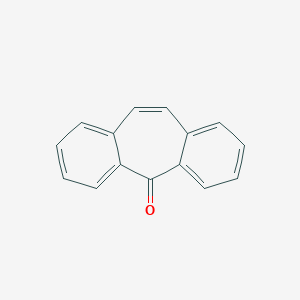

5H-ジベンゾ[a,d]シクロヘプテン-5-オン: は、分子式がC15H10O 、分子量が206.24 g/mol である有機化合物です . また、2,3:6,7-ジベンゾスベレン-4-オン-1 やジベンゾトロポン などの名称でも知られています . この化合物は、2つのベンゼン環に縮合した7員環という独特の構造を特徴としています。

2. 合成方法

合成経路と反応条件:

ステップ1: 5H-ジベンゾ[a,d]シクロヘプテン-5-オンの合成は、通常、ベンゾフェノン とヒドロキシルアミン を反応させてベンゾフェノンオキシム を生成することから始まります.

ステップ2: ベンゾフェノンオキシムは、その後、環化反応を起こし、目的化合物である5H-ジベンゾ[a,d]シクロヘプテン-5-オンを生成します.

工業的製造方法:

- 5H-ジベンゾ[a,d]シクロヘプテン-5-オンの工業的製造方法については、文献にあまり記載されていません。上記で述べた合成経路は、適切な反応条件と精製工程の最適化によって、工業的に拡大することができます。

準備方法

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

- Industrial production methods for 5H-dibenzo[a,d]cyclohepten-5-one are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.

化学反応の分析

Reactions Involving Diels-Alder Cycloaddition

Diels-Alder Cycloaddition Reactions Dibenzosuberenone can undergo inverse electron-demand Diels-Alder cycloaddition reactions with tetrazines that have various substituents . Depending on the structure of the diene and the reaction conditions, tetrazines can act as oxidizing agents in Diels-Alder reactions, which can lead to oxidation products .

Role of Substituents: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) play a crucial role in the reactivity of this compound in these reactions .

- Tetrazine derivatives with EWGs result in high yields of target molecules, while those with EDGs do not react under the same conditions .

- The tetrazine must be substituted by EWGs to decrease the electron density of the diene .

Reaction Conditions and Products

- When dichlorotetrazine is used, the reaction with this compound results in the addition product and the oxidation product .

- When dibromotetrazine is used, the oxidation product and dibromobenzonorbornadiene are formed .

Functionalization of the Carbonyl Group

The carbonyl group at position '5' of this compound is an important site for functionalization .

- Condensation Reactions this compound can undergo condensation reactions with aminoacetaldehyde diethyl acetal, followed by treatment with polyphosphoric acid (PPA), to yield tetracyclic compounds .

- Grignard Reactions Grignard reagents can attach a dimethylaminopropylic functionality to the skeleton of brominated dibenzosuberone under strictly controlled reaction conditions .

Reactions Involving the Double Bond

The double bond in the seven-membered ring of this compound can undergo several reactions .

- Epoxidation this compound can undergo epoxidation using metachloroperbenzoic acid, resulting in asymmetric epoxidation of the double bond .

- Difluorocyclopropanation Treating this compound with sodium chlorodifluoroacetate in triglyme at high temperatures leads to the addition of difluorocarbene to the olefinic functionality, assembling a fused difluorocyclopropyl ring .

Other Reactions

- Reduction this compound can be reduced using zinc to obtain a pyrrole derivative .

- Reaction with tert-Butyl Hydroperoxide this compound can be synthesized from dibenzosuberenol using tert-butyl hydroperoxide in water .

Table of Chemical Reactions

These reactions highlight the versatility of this compound in synthesizing complex molecules with potential applications in various scientific fields .

科学的研究の応用

Pharmaceutical Applications

Dibenzosuberenone and its derivatives are primarily recognized for their pharmaceutical applications , particularly in the development of antidepressants and other therapeutic agents.

- Antidepressant Properties : this compound derivatives are integral to the synthesis of tricyclic antidepressants (TCAs). These compounds have been shown to effectively treat depressive disorders by influencing neurotransmitter systems in the brain. Notable examples include amitriptyline and imipramine, which continue to be first-line treatments for depression and related conditions such as migraine and irritable bowel syndrome .

- Antimicrobial Activity : Recent studies indicate that this compound derivatives exhibit promising antibacterial and antifungal properties. Research has demonstrated that certain analogs can serve as effective multidrug resistance modulators, enhancing the efficacy of existing antibiotics .

- Cancer Treatment : Some this compound derivatives have been explored for their potential in cancer therapy. Their ability to modulate steroid hormone receptors suggests they could play a role in treating hormone-dependent cancers .

Material Science Applications

This compound is also utilized in various material science applications, particularly in the field of organic electronics.

- Organic Light Emitting Diodes (OLEDs) : Compounds based on this compound have been identified as effective electron transport materials (ETMs) in blue phosphorescent OLEDs. Their unique photophysical properties allow for efficient light emission, making them suitable for use in display technologies .

- Dyes and Pigments : The compound's structural characteristics lend themselves well to applications in dyes and paints. This compound derivatives have been synthesized for use as colorants due to their stability and vibrant colors .

Photochemical Applications

The photochemical properties of this compound have opened avenues for innovative applications.

- Chemosensors : Research indicates that this compound derivatives can be utilized in chemosensors due to their fluorescence properties. These sensors can detect specific chemical species through changes in fluorescence intensity or wavelength, making them valuable in environmental monitoring and safety applications .

- Thermochromic Switches : Certain this compound derivatives can undergo reversible color changes with temperature variations, making them candidates for thermochromic materials used in smart coatings and temperature indicators .

Synthesis and Structural Variations

The synthesis of this compound involves various methods that lead to a range of functionalized derivatives, enhancing its applicability across different fields.

- Inverse Electron-Demand Diels–Alder Reactions : This method has been employed to synthesize novel polycyclic compounds from this compound, resulting in products with enhanced biological activity and photophysical properties .

- Functionalization for Enhanced Properties : Researchers have explored various functionalization strategies to improve the electronic properties of this compound derivatives, facilitating their use as organic semiconductors in electronic devices .

作用機序

5H-ジベンゾ[a,d]シクロヘプテン-5-オンの作用機序は、特定の分子標的と経路との相互作用によって起こります。 この化合物は求電子剤として作用し、反応性中間体を形成することで様々な化学反応に関与します . これらの中間体は、求核剤と反応し、新しい化学結合の形成や生体分子の修飾を引き起こす可能性があります .

6. 類似化合物の比較

類似化合物:

- ジベンゾスベロン

- 10,11-ジヒドロ-5H-ジベンゾ[a,d]シクロヘプテン-5-オン

- ジベンゾシクロヘプタジエノン

比較:

- ジベンゾスベロン と10,11-ジヒドロ-5H-ジベンゾ[a,d]シクロヘプテン-5-オン は、5H-ジベンゾ[a,d]シクロヘプテン-5-オンと同様の核構造を共有していますが、追加の官能基や水素化状態の有無が異なります .

- ジベンゾシクロヘプタジエノン は、同様の環系を持つ関連化合物ですが、置換基が異なります .

独自性:

類似化合物との比較

- Dibenzosuberone

- 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one

- Dibenzocycloheptadienone

Comparison:

- Dibenzosuberone and 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one share a similar core structure with 5H-dibenzo[a,d]cyclohepten-5-one but differ in the presence of additional functional groups or hydrogenation states .

- Dibenzocycloheptadienone is another related compound with a similar ring system but different substituents .

Uniqueness:

生物活性

Dibenzosuberenone (DBS) is a polycyclic compound with significant biological activity, primarily due to its structural characteristics that allow for various chemical modifications. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of anti-inflammatory, antidepressant, and anticancer treatments. The following sections will explore the biological activity of this compound, presenting data from recent studies, case analyses, and detailed research findings.

Anti-Inflammatory Properties

Recent studies have demonstrated that this compound derivatives exhibit potent inhibitory effects on p38 mitogen-activated protein kinase (MAPK), a key regulator in inflammatory responses. In one study, disubstituted this compound derivatives were synthesized and evaluated for their ability to inhibit cytokine release. The most effective compounds showed half-maximal inhibitory concentration (IC50) values in the low nanomolar range, indicating strong anti-inflammatory potential .

Antidepressant Activity

This compound and its derivatives have also been investigated for their antidepressant properties. A recent computational study utilized molecular docking techniques to assess the interaction of this compound derivatives with specific targets implicated in depression. The findings suggested that these compounds could serve as potential antidepressants by modulating neurotransmitter systems .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. For instance, certain this compound derivatives were tested against HepG2 and HeLa cell lines, revealing promising antiproliferative effects. Some compounds demonstrated significant cytotoxicity, suggesting their utility in cancer therapeutics .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features. Modifications at specific positions on the this compound framework can enhance or diminish its pharmacological effects. For example, the introduction of hydrophilic groups at the 7-, 8-, and 9-positions has been shown to improve both potency and selectivity against target enzymes .

| Modification Position | Effect on Activity |

|---|---|

| 7-position | Increased potency |

| 8-position | Enhanced selectivity |

| 9-position | Improved physicochemical properties |

Case Study 1: Anti-Inflammatory Effects

A study focused on synthesizing novel this compound derivatives highlighted their effectiveness as p38 MAPK inhibitors. The compounds were tested in a whole blood assay measuring cytokine release, where several derivatives exhibited IC50 values below 10 nM, showcasing their potential as anti-inflammatory agents .

Case Study 2: Antidepressant Potential

In silico pharmacological evaluations revealed that certain this compound derivatives could interact effectively with serotonin receptors. These findings were supported by molecular docking studies that predicted favorable binding affinities, indicating a promising pathway for developing new antidepressants .

Case Study 3: Anticancer Activity

Research involving this compound analogs demonstrated their cytotoxic effects against various cancer cell lines. Compounds were screened for antiproliferative activity, with several showing significant inhibition of cell growth in both HepG2 and HeLa cells. This suggests that modifications to the this compound structure can lead to effective anticancer agents .

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for dibenzosuberenone, and how can experimental parameters influence yield?

this compound is typically synthesized via Friedel-Crafts alkylation followed by cyclization. A key method involves reacting 2,4-dimethylbenzoic acid with 3-methylbenzyl bromide, followed by heating in polyphosphoric acid/sulfolane (80%) at 110°C for 4 hours to achieve ring closure . Yield optimization requires strict control of reagent ratios (e.g., 40 g polyphosphoric acid/sulfolane per 1 g substrate) and reaction temperatures (80–110°C). Impurities like unreacted 2,4-dimethylbenzoic acid can reduce purity, necessitating column chromatography or NaOH washes during workup .

Q. How do structural modifications of this compound impact its reactivity in Diels-Alder reactions?

Substituents on this compound significantly affect inverse electron-demand Diels-Alder (IEDDA) reactivity. Electron-donating groups (EDGs) on tetrazines lower the diene's electron density, accelerating cycloaddition. For example, dichlorotetrazine reacts with this compound to yield dihydropyridazines (absorbance >600 nm) but can also produce oxidized byproducts (e.g., pyridazines) under thermal or photochemical conditions . Reaction mechanisms involve initial [4+2] cycloaddition followed by retro-Diels-Alder steps, with substituent steric effects influencing regioselectivity .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

Nuclear magnetic resonance (NMR) is essential for confirming regiochemistry and purity. For example, ¹H NMR of 10-bromo-2,8-dimethylthis compound shows distinct aromatic proton splitting patterns (δ 7.2–7.8 ppm) . UV-Vis and fluorescence spectroscopy are used to assess photophysical properties, such as aggregation-induced emission (AIE) in polycyclic π-conjugated derivatives . High-resolution mass spectrometry (HRMS) validates molecular weights of novel adducts .

Advanced Research Questions

Q. How can catalytic dehydrogenation challenges in this compound synthesis be resolved?

Catalytic dehydrogenation of 2,8-dimethyldibenzosuberone to this compound faces low yields (11%) due to competing side reactions. Optimized protocols use Pd/BaSO₄ at 200°C for 30 minutes, achieving 96% yield for unsubstituted derivatives. However, methyl-substituted analogs require alternative bromination-dehydrohalogenation steps (e.g., N-bromosuccinimide with DBN base), yielding 25–30% after column chromatography . Microwave-assisted reactions (300°C) and Pt/Al₂O₃ catalysts have shown limited efficacy for hindered substrates .

Q. What computational strategies predict the bioactivity of this compound derivatives?

In silico methods include molecular docking (AutoDock) to assess binding affinities to targets like serotonin transporters. ADMET profiling via SwissADME predicts Lipinski rule compliance (e.g., LogP <5, H-bond donors ≤5). For example, Schiff base derivatives exhibit favorable BBB permeability (QPPCaco >500 nm/s) but may require structural tweaks to reduce hepatotoxicity risks . Density functional theory (DFT) calculations further elucidate electronic properties influencing reactivity .

Q. How do reaction conditions affect selectivity in this compound-based heterocycle synthesis?

Solvent-free conditions at 100–120°C favor IEDDA reactions with tetrazines, while polar solvents (toluene) stabilize intermediates. For example, dibromotetrazine yields dibromobenzonorbornadiene (unexpected product) alongside pyridazines under thermal stress . Photoinduced bromination (Hg lamp, 350 nm) selectively targets benzylic positions but requires rigorous light intensity control to avoid overhalogenation .

Q. What systematic review frameworks are suitable for evaluating this compound’s therapeutic potential?

Follow PRISMA guidelines with PICO criteria: Population (in vitro/vivo models), Intervention (this compound derivatives), Comparison (existing antidepressants), Outcome (IC₅₀, binding energy). Databases like PubMed and Web of Science are prioritized for reproducibility, while Google Scholar is excluded due to low precision . Meta-analyses should address heterogeneity in synthesis protocols and bioassay methodologies .

Q. Methodological Considerations

- Contradiction Resolution : Conflicting catalytic dehydrogenation yields (e.g., 11% vs. 96%) highlight substrate-specific optimization needs .

- Data Reproducibility : Detailed NMR integration and HRMS validation are critical when replicating synthesis steps from patents .

- Ethical Compliance : In silico studies must disclose software parameters (e.g., AutoDock grid spacing) to ensure docking reproducibility .

特性

IUPAC Name |

tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O/c16-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNVTZAIYUGUKNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062274 | |

| Record name | 5H-Dibenzo[a,d]cyclohepten-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2222-33-5 | |

| Record name | Dibenzo[a,d]cyclohepten-5-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2222-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzosuberenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002222335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5H-Dibenzo[a,d]cyclohepten-5-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5H-Dibenzo[a,d]cyclohepten-5-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5H-Dibenzo[a,d]cyclohepten-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzo[b,f]cyclohepten-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBENZOSUBERENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQJHQ6T1YB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。